molecular formula C13H24N2O3 B11756782 tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11756782
M. Wt: 256.34 g/mol
InChI Key: HVYUPPCFCZCVKY-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2-oxa-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O3 It is characterized by its spirocyclic structure, which includes a tert-butyl group, an amino group, and an oxa-azaspirodecane core

Preparation Methods

The synthesis of tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl 4-amino-2-oxa-8-azaspiro[4

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)9-17-8-10(13)14/h10H,4-9,14H2,1-3H3

InChI Key

HVYUPPCFCZCVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N

Origin of Product

United States

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